N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-12-6-4-11(5-7-12)14-10-23-16(17-14)18-15(21)13-8-9-20(2)19-13/h4-10H,3H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPNNSXKSAVOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Intermediate: 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine
The thiazole core is constructed via a Hantzsch thiazole synthesis, adapting methods from patent CN101759695A.
Procedure :
-
Reactants :
-
4-Ethoxybenzaldehyde (1.0 equiv)
-
Thiourea (1.2 equiv)
-
α-Bromoacetophenone (1.0 equiv)
-
-
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Catalyst: KOH (10 mol%)
-
Temperature: Reflux at 80°C for 6–8 hours
-
-
Mechanism :
The reaction proceeds through nucleophilic attack of thiourea on α-bromoacetophenone, followed by cyclization with 4-ethoxybenzaldehyde to form the thiazole ring. The ethoxy group is introduced via the aldehyde precursor.
Pyrazole Intermediate: 1-Methyl-1H-pyrazole-3-carboxylic Acid
The pyrazole moiety is synthesized via a Vilsmeier-Haack formylation followed by hydrolysis, as described in ACS Omega.
Procedure :
-
Reactants :
-
Methyl acetoacetate (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
-
Conditions :
-
Formylation: POCl₃/DMF at 0–5°C for 2 hours
-
Hydrolysis: 10% NaOH at 60°C for 1 hour
-
-
Mechanism :
Cyclocondensation of methyl acetoacetate with phenylhydrazine forms the pyrazole ring, followed by formylation at the 4-position. Hydrolysis converts the formyl group to a carboxylic acid.
Yield : 75–80% after column chromatography (ethyl acetate/hexane).
Coupling of Intermediates
The final step involves amide bond formation between the thiazole amine and pyrazole carboxylic acid. This is achieved using carbodiimide coupling agents, as reported for similar compounds.
Procedure :
-
Reactants :
-
4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine (1.0 equiv)
-
1-Methyl-1H-pyrazole-3-carboxylic acid (1.2 equiv)
-
EDCI (1.5 equiv)
-
HOBt (0.5 equiv)
-
-
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature, 12–16 hours
-
-
Mechanism :
EDCI activates the carboxylic acid to form an active ester, which undergoes nucleophilic attack by the thiazole amine to yield the carboxamide.
Yield : 65–70% after purification via silica gel chromatography.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 95 |
| DMF | 36.7 | 72 | 92 |
| DCM | 8.9 | 65 | 98 |
Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions. Ethanol balances yield and purity.
Catalyst Screening
| Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|
| KOH | 10 | 72 |
| NaOH | 10 | 70 |
| Acetic Acid | 5 | 58 |
KOH outperforms NaOH in thiazole cyclization, likely due to its stronger base strength.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis with Methoxy Analogues
Substituting methoxy with ethoxy groups introduces steric and electronic effects:
-
Reactivity : Ethoxy’s larger size slows coupling reactions by 15–20% compared to methoxy.
-
Solubility : Ethoxy derivatives exhibit lower aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for methoxy).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dichlorophenyl and Nitro-Substituted Analogs
- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (Compound 8) Substituents: 3,4-Dichlorophenyl (thiazole), nitro group (pyrazole). Activity: Acts as a c-Abl kinase activator, demonstrating the impact of electron-withdrawing groups (Cl, NO₂) on kinase binding . Molecular Formula: C₁₄H₁₀Cl₂N₄O₃S. Molecular Weight: 397.22 g/mol.
Bromophenyl and Sulfanylpropenamide Derivatives
- N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide Substituents: 4-Bromophenyl (thiazole), sulfanylpropenamide side chain. Crystal structure data confirm planar geometry, favoring π-π stacking interactions . Molecular Formula: C₁₉H₁₇BrN₂O₂S₂. Molecular Weight: 473.44 g/mol.
Coumarin-Thiazol Hybrids
Kinase Modulation
- Electron-Withdrawing Groups : Chlorine and nitro substituents (e.g., Compound 8) enhance kinase activation, likely by stabilizing charge interactions in the ATP-binding pocket .
- Ethoxy Group : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogs, as ethers are less prone to oxidative metabolism than halides.
Janus Kinase (JAK) Inhibition
- Milpecitinib : A veterinary JAK inhibitor with a pyrrolidine-carbonyl-pyrrole substituent. Demonstrates how bulkier substituents (e.g., pyrrolidine) can shift activity toward anti-inflammatory targets .
Data Table: Structural and Functional Comparison
*Calculated based on structural analysis.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.48 g/mol. The compound features a thiazole ring, a pyrazole moiety, and an ethoxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that various pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 49.85 | |
| 1-(2'-hydroxy-3'-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | H460 | 0.75–4.21 |
The presence of the thiazole and pyrazole moieties is essential for enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory diseases.
These findings suggest that this compound could be a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, the compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of pathogens such as E. coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 40 | |
| Staphylococcus aureus | 20 |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study highlighted that modifications in the thiazole ring significantly influenced the potency of these compounds against cancer cells .
- Evaluation of Anti-inflammatory Effects : Another study focused on the synthesis of pyrazole-based compounds and their ability to inhibit inflammatory markers in vitro. The results showed promising effects comparable to standard anti-inflammatory drugs .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Thiazole ring formation : Cyclocondensation of 4-(4-ethoxyphenyl)thiazole-2-amine with a pyrazole-carboxylic acid derivative.
- Coupling reactions : Use of coupling agents like EDCI or HATU in anhydrous DMF or THF under nitrogen atmosphere .
- Protection/deprotection strategies : For example, trityl groups may be used to protect reactive sites, followed by acidic deprotection (e.g., TFA) .
Q. Critical Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | 80–100 | Ethanol | – | 60–75 |
| Amide coupling | 0–25 | DMF | EDCI/HOBt | 45–65 |
| Deprotection | 25–40 | DCM/TFA | – | 85–90 |
Variations in solvent polarity (e.g., DMF vs. THF) and temperature can significantly alter reaction kinetics and byproduct formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- HRMS : Validate molecular weight (theoretical MW: 356.4 g/mol).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if applicable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. Example Data :
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MTT | HeLa | 12.3 ± 1.2 | |
| Kinase inhibition | EGFR | 8.7 ± 0.9 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the ethoxy group with methoxy, fluoro, or chloro substituents to assess electronic effects on target binding .
- Heterocycle substitution : Substitute thiazole with oxazole or pyridine rings to evaluate steric effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding residues (e.g., hydrophobic pockets accommodating the ethoxyphenyl group) .
Key Finding : Fluorine substitution at the phenyl ring (e.g., 4-fluoro analog) enhances metabolic stability but reduces solubility .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays).
- Validate purity : Re-test compounds with HPLC-verified purity >98% to exclude batch variability .
- Meta-analysis : Compare datasets using tools like PRISM to identify outliers or concentration-dependent effects .
Q. Example Contradiction :
- Study A reports IC₅₀ = 8.7 µM for EGFR inhibition , while Study B finds IC₅₀ = 15.2 µM . Potential causes include differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays.
Q. What in silico strategies can predict this compound’s ADMET properties?
- Methodological Answer :
- Software : Use SwissADME or pkCSM for bioavailability prediction.
- Key Parameters : LogP (~3.2), topological polar surface area (TPSA ~85 Ų), which suggest moderate blood-brain barrier permeability .
- CYP450 inhibition : Simulate metabolism using StarDrop’s IsoCyp module. The ethoxy group may undergo O-dealkylation via CYP3A4, generating reactive intermediates .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 65%) due to aromatic amine metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
